2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate
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Overview
Description
MK-4541 is a 4-azasteroid and a selective androgen receptor modulator (SARM). It acts as both a potent androgen receptor antagonist and a 5α-reductase inhibitor . This compound is primarily investigated for its potential in treating prostate cancer and other androgen-related conditions .
Preparation Methods
The synthesis of MK-4541 involves multiple steps, including the formation of the core steroid structure and subsequent modifications to introduce the trifluoroethyl group and other functional groups . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness .
Chemical Reactions Analysis
MK-4541 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups .
Scientific Research Applications
MK-4541 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective androgen receptor modulators.
Biology: Research focuses on its effects on androgen receptor-positive cells, particularly in prostate cancer.
Mechanism of Action
MK-4541 exerts its effects by binding to androgen receptors and inhibiting 5α-reductase . This dual action prevents the conversion of testosterone to dihydrotestosterone, reducing androgenic stimulation in prostate cancer cells. The molecular targets include the androgen receptor and the enzyme 5α-reductase, which are crucial in the pathway of androgen metabolism .
Comparison with Similar Compounds
MK-4541 is unique among selective androgen receptor modulators due to its dual action as both an androgen receptor antagonist and a 5α-reductase inhibitor . Similar compounds include:
MK-2866: Another selective androgen receptor modulator, but it does not inhibit 5α-reductase.
LGD-4033: A selective androgen receptor modulator with a different mechanism of action and target profile.
RAD-140: Known for its potent anabolic effects but lacks the dual inhibitory action of MK-4541.
MK-4541’s uniqueness lies in its ability to target both the androgen receptor and 5α-reductase, making it a promising candidate for treating conditions like prostate cancer .
Properties
CAS No. |
796885-38-6 |
---|---|
Molecular Formula |
C22H31F3N2O3 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate |
InChI |
InChI=1S/C22H31F3N2O3/c1-20-10-8-15-13(4-7-17-21(15,2)11-9-18(28)27(17)3)14(20)5-6-16(20)26-19(29)30-12-22(23,24)25/h9,11,13-17H,4-8,10,12H2,1-3H3,(H,26,29)/t13-,14-,15-,16-,17+,20-,21+/m0/s1 |
InChI Key |
OGBFNZPDLOPGEO-OCWMMRLVSA-N |
SMILES |
CC12CCC3C(C1CCC2NC(=O)OCC(F)(F)F)CCC4C3(C=CC(=O)N4C)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NC(=O)OCC(F)(F)F)CC[C@@H]4[C@@]3(C=CC(=O)N4C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2NC(=O)OCC(F)(F)F)CCC4C3(C=CC(=O)N4C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-4541; MK4541; MK 4541 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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